molecular formula C24H18ClNO4 B6544370 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-30-5

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B6544370
CAS RN: 929372-30-5
M. Wt: 419.9 g/mol
InChI Key: WIERRYDDNBVELU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is an organic compound belonging to the class of benzamides. It is a colorless solid that is insoluble in water and has a molecular weight of 437.84 g/mol. It is a synthetic compound and is used in the laboratory for various scientific research applications.

Scientific Research Applications

2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is used in scientific research applications, such as in the study of enzyme inhibition and as a ligand in protein-protein interactions. It is also used as a reagent in organic synthesis, as a precursor in the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals.

Mechanism of Action

2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is believed to bind to the active site of the enzyme, blocking its activity and thus inhibiting the production of prostaglandins. It can also act as a ligand in protein-protein interactions, binding to specific sites on proteins and altering their function.
Biochemical and Physiological Effects
2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been found to have anti-inflammatory, analgesic, and antipyretic effects. It can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activity of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a useful compound for laboratory experiments, as it can be easily synthesized and is relatively stable in solution. It also has a wide range of applications in scientific research, including enzyme inhibition and protein-protein interactions. However, it is not suitable for use in vivo, as it has not been approved for human use.

Future Directions

Future research on 2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide could include further exploration of its mechanism of action, as well as its potential applications in the development of novel drugs and therapies. Additionally, further studies could be conducted to investigate its potential use as a diagnostic tool, as well as its potential toxicity. Finally, research could be conducted to explore the possibility of using this compound in combination with other compounds to produce synergistic effects.

Synthesis Methods

2-Chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be synthesized by the reaction of 2-amino-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide and thionyl chloride in the presence of pyridine. The reaction yields a white solid, which can then be purified by recrystallization.

properties

IUPAC Name

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERRYDDNBVELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

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